![molecular formula C7H4ClIN2 B1428231 6-Chloro-5-iodoimidazo[1,2-a]pyridine CAS No. 1414863-99-2](/img/structure/B1428231.png)
6-Chloro-5-iodoimidazo[1,2-a]pyridine
Übersicht
Beschreibung
6-Chloro-5-iodoimidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A recent review highlighted the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are important fused nitrogen-bridged heterocyclic compounds. There are several possibilities of fused bicyclic 5-5, 5-6 and tricyclic 6-5-5, 6-6-5 ring systems containing imidazole moieties with a nitrogen atom at the ring junction .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Catalytic Activities
A notable application of 6-Chloro-5-iodoimidazo[1,2-a]pyridine derivatives is their synthesis through various chemical reactions. The compound has been utilized in the development of facile methods for creating structurally similar molecules, showing wide substrate scope and simple operations under metal-free conditions. For instance, the synthesis of 3-iodoimidazo[1,2-a]pyridines involves an I2O5-mediated iodocyclization cascade, highlighting the compound's versatility in chemical reactions (Zhou et al., 2019). Moreover, the chemoselective iodination of imidazo[1,2-a]pyridine derivatives has been explored to understand the chemoselectivity of substitution reactions, further emphasizing the compound's role in synthetic chemistry research (Zhao et al., 2018).
Antiviral Research
The antiviral activity of imidazo[1,2-a]pyridine derivatives has been investigated, particularly their efficacy against human cytomegalovirus (HCMV) and HSV-1. These studies have focused on synthesizing novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, demonstrating the potential of this compound derivatives in medicinal chemistry for antiviral drug development (Gudmundsson et al., 2003).
Heterocyclic Compound Synthesis
This compound derivatives are pivotal in the synthesis of heterocyclic compounds, which are crucial in developing new therapeutic agents. The imidazo[1,2-a]pyridine scaffold, recognized for its broad range of applications in medicinal chemistry, has been extensively studied for structural modifications leading to novel heterocyclic compounds with potential as drug-like chemical libraries (Deep et al., 2016).
Novel Synthetic Pathways
Research on this compound derivatives also includes developing novel synthetic pathways, such as the electrochemical oxidative iodination using NaI as an iodine source. This method provides an efficient route to prepare 3-iodoimidazo[1,2-a]pyridine derivatives, showcasing the compound's utility in innovative synthetic approaches (Park et al., 2020).
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs, suggesting that they interact with a wide range of biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the activity of the compound’s targets, leading to various downstream effects.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-5-iodoimidazo[1,2-a]pyridine is currently unavailable. Its hydrochloride form has a molecular weight of 31494 , which might influence its bioavailability and pharmacokinetics.
Result of Action
Given that imidazo[1,2-a]pyridines are used in the development of various drugs , it can be inferred that they have significant biological effects.
Zukünftige Richtungen
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . Their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of future research .
Biochemische Analyse
Biochemical Properties
6-Chloro-5-iodoimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as DNA or proteins, which can result in changes in their structure and function . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities . In in vitro studies, the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound has been shown to affect cellular functions, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes apparent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and deiodinated metabolites . These metabolic transformations can affect the biological activity and toxicity of this compound. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism.
Eigenschaften
IUPAC Name |
6-chloro-5-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJVOEGMYXZVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


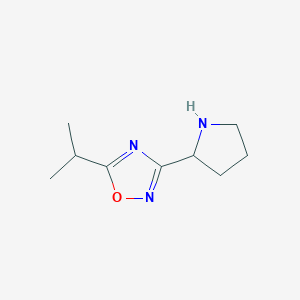

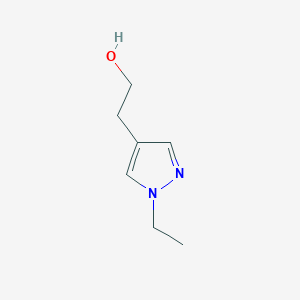
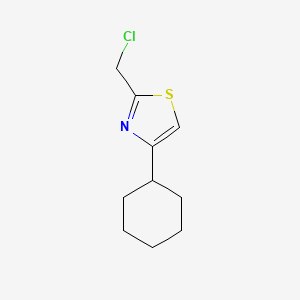
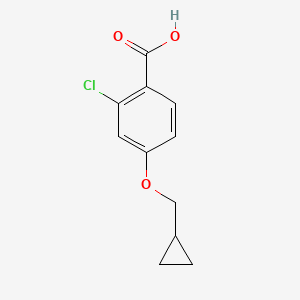
![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)

![3-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B1428159.png)

![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)
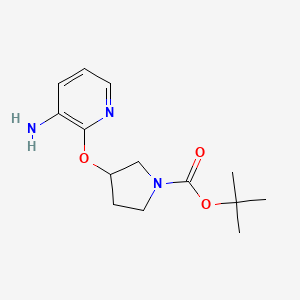
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)

